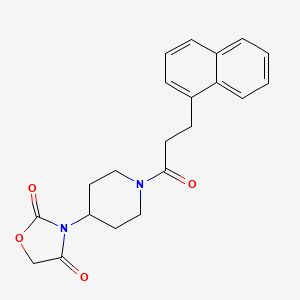

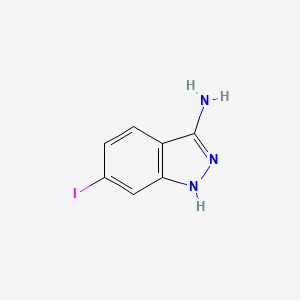

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

Piperidine derivatives, such as this compound, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Synthesis and Potential Anticonvulsant Activity

A study focused on the synthesis of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives, which are potential anticonvulsant agents. The compounds were synthesized and characterized, with some showing significant delay in the onset of convulsions and prolongation of survival time in in vivo tests, indicating potential anticonvulsant activity. This research suggests that derivatives related to 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione could be explored for their CNS depressant activities, particularly in modulating the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

Green Chemistry Approaches in Synthesis

Research into green chemistry methodologies led to the development of an efficient combination of ionic liquids and microwave irradiation as a protocol for polycondensation of 4-(3-hydroxynaphthalene)-1,2,4-triazolidine-3,5-dione with diisocyanates. This approach highlights the potential for environmentally friendly synthesis methods involving compounds related to this compound (Mallakpour & Rafiee, 2007).

Antimicrobial and Antibacterial Agents

A study on 'on water' assisted synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones demonstrated potent antifungal and antibacterial activities. These compounds, related to this compound, showed better activity than some clinically prevalent drugs against specific pathogens, indicating their potential as lead antifungal and antibacterial agents (Tandon et al., 2010).

Polymer Science Applications

In the field of polymer science, the synthesis of novel aliphatic-aromatic poly(amide-ester)s containing a naphthalene pendent moiety from derivatives related to this compound was explored. These compounds, synthesized via polycondensation reactions, showed promising solubility and thermal properties, suggesting their applicability in the development of new polymeric materials (Mallakpour & Rafiee, 2008).

Antioxidant Properties

A study on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives, starting from compounds related to this compound, demonstrated some of these compounds' ability to protect DNA from damage induced by bleomycin. This indicates the potential of these derivatives in antioxidant applications and DNA protection (Gouda, 2012).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Properties

IUPAC Name |

3-[1-(3-naphthalen-1-ylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)22-12-10-17(11-13-22)23-20(25)14-27-21(23)26/h1-7,17H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOGCVRJBDYPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2460409.png)

![{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone](/img/structure/B2460410.png)

![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2460418.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460420.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)

![1-[3-(4-Benzylpiperazin-1-yl)propanoylamino]-3-(3-chlorophenyl)urea](/img/structure/B2460431.png)